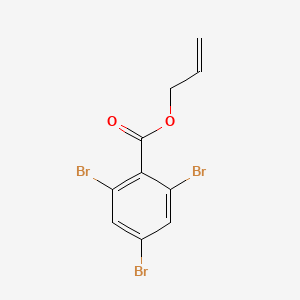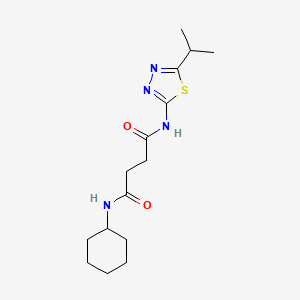![molecular formula C21H39NO5 B14175189 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid CAS No. 920982-64-5](/img/structure/B14175189.png)
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is a synthetic organic compound with the molecular formula C20H39NO5. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a saturated fatty acid. This compound is characterized by the presence of a carboxymethyl group and a propanoyl group attached to the amino group on the hexadecanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Formation of Acyl Chloride: Hexadecanoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amination: The acyl chloride is then reacted with an amino compound, such as glycine, in the presence of a base like triethylamine (TEA) to form the amide bond.
Carboxymethylation: The resulting amide is further reacted with chloroacetic acid in the presence of a base to introduce the carboxymethyl group.
Propanoylation: Finally, the compound is treated with propanoyl chloride to introduce the propanoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl and propanoyl groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid backbone.
Medicine: Investigated for its potential as a drug delivery agent and its interactions with biological membranes.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
作用机制
The mechanism of action of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid involves its interaction with cell membranes and proteins. The compound’s fatty acid backbone allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carboxymethyl and propanoyl groups can interact with proteins, potentially altering their function and activity. These interactions can influence various cellular processes, including signal transduction and enzyme activity.
相似化合物的比较
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar backbone but lacking the carboxymethyl and propanoyl groups.
16-Aminohexadecanoic acid: Similar structure but with an amino group instead of the carboxymethyl and propanoyl groups.
Uniqueness
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is unique due to the presence of both carboxymethyl and propanoyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
属性
CAS 编号 |
920982-64-5 |
|---|---|
分子式 |
C21H39NO5 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
16-[carboxymethyl(propanoyl)amino]hexadecanoic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-19(23)22(18-21(26)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-20(24)25/h2-18H2,1H3,(H,24,25)(H,26,27) |
InChI 键 |
VHWFGJKDSKSIQU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CCCCCCCCCCCCCCCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


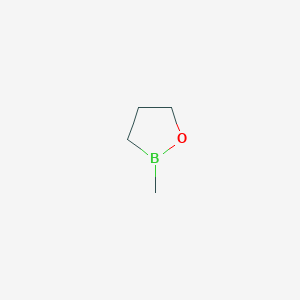
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
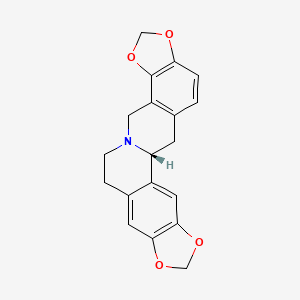
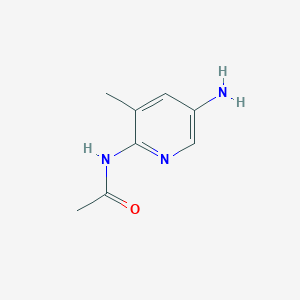

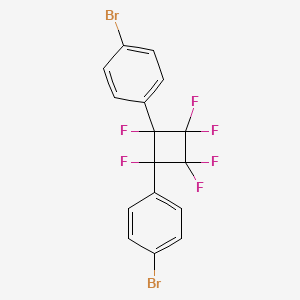
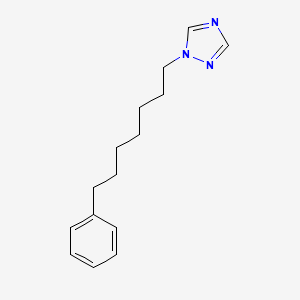
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
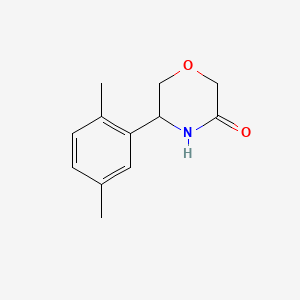
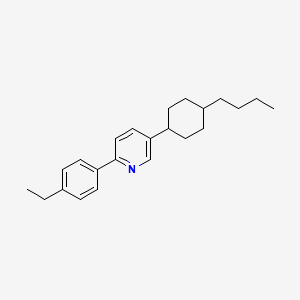
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
